molecular formula C30H37N3O8S4 B013898 Sulforhodamine methanethiosulfonate CAS No. 386229-71-6

Sulforhodamine methanethiosulfonate

Cat. No. B013898
M. Wt: 695.9 g/mol
InChI Key: DZJCGEWZGVLAEE-UHFFFAOYSA-N
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Description

Sulforhodamine methanethiosulfonate does not have a direct mention in the literature as a standalone substance; however, its components, such as sulforhodamine derivatives and methanethiosulfonate groups, are extensively studied for their applications in chemistry and biology.

Synthesis Analysis

The synthesis of compounds related to sulforhodamine methanethiosulfonate involves complex reactions where the sulfur-sulfur bond's cleavage and formation play a crucial role. For example, kinetic and infrared spectral studies comparing methanethiosulfonate and thiosulfate as substrates have highlighted mechanisms involving sulfur-sulfur bond cleavage, emphasizing the importance of enzymatic complexes in these reactions (Mintel & Westley, 1966).

Molecular Structure Analysis

The gas-phase structure of methyl methanethiosulfonate provides insights into the molecular structure of related compounds, demonstrating the presence of anti and gauche conformers and highlighting the importance of nonbonding and hyperconjugative interactions in stabilizing these conformations. This analysis is critical for understanding the structural preferences and reactivity of sulforhodamine methanethiosulfonate derivatives (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

Nickel(II) dithiocarbamate complexes containing sulforhodamine B have been synthesized and shown to be highly selective for reactions with nitrogen dioxide, illustrating the chemical reactivity and potential application of sulforhodamine methanethiosulfonate derivatives in detecting environmental pollutants (Yan et al., 2013).

Physical Properties Analysis

Sulforhodamine B intercalated layered double hydroxide thin films demonstrate polarized photoluminescence, suggesting that similar sulforhodamine methanethiosulfonate compounds could exhibit unique optical properties useful in material science applications (Yan et al., 2009).

Chemical Properties Analysis

The photooxidation pathway of sulforhodamine B, when exposed to visible light radiation in the presence of TiO2, has been explored to understand the degradation and reaction pathways of sulforhodamine derivatives. This study provides insights into the environmental stability and degradation mechanisms of sulforhodamine methanethiosulfonate compounds (Liu et al., 2000).

Scientific Research Applications

  • Biological Sulfide Oxidation : Methanethiol prevents sulfate formation during biological sulfide oxidation, facilitating the conversion of hydrogen sulfide into elemental sulfur with high selectivity. This process is crucial in environmental and biological applications (van den Bosch, Fortuny-Picornell, & Janssen, 2009).

  • Cancer Research : Methanethiosulfonate derivatives are potential scaffolds for creating direct STAT3 inhibitors, showing moderate antiproliferative activity against HCT-116 cancer cells, suggesting their utility in cancer therapy (Gabriele et al., 2014).

  • Protein Chemistry : S-methyl methanethiosulfonate (MMTS) is effective in trapping thiol-disulfide states in proteins, although it may induce additional disulfide bonds in vitro, which is significant in protein folding and biochemistry studies (Karala & Ruddock, 2007).

  • Neuroscience : Sulforhodamine 101 can induce seizure-like activity in the mouse sensorimotor cortex at common concentrations, affecting its use in astrocyte labeling in vivo (Rasmussen, Nedergaard, & Petersen, 2016).

  • Chemical Biology : New reagents like S-4-bromobenzyl methanethiosulfonate (BBMTS) have been developed for detecting protein S-sulfhydration, contributing to the understanding of this modification in proteins (Pan & Carroll, 2013).

  • Plant Physiology : Studies with Sulforhodamine G reveal the maturation of xylem vessels in developing cotton fruits, aiding in understanding apoplastic water flow during plant development (Iersel, Oosterhuis, & Harris, 1994).

  • Environmental Chemistry : Nickel(II) dithiocarbamate complexes with Sulforhodamine B fluorophores are effective in detecting nitrogen dioxide, enabling both visual detection and fluorescence imaging, which is significant in environmental monitoring and cell studies (Yan et al., 2013).

  • Molecular Imaging : Molecular probes utilizing these compounds help visualize and detect hydrogen sulfide and related reactive sulfur species in biological systems, enhancing understanding of their biological roles (Lin et al., 2015).

Future Directions

While specific future directions for Sulforhodamine methanethiosulfonate are not mentioned in the search results, one study suggests that fluorescent reporters like this compound provide data complementary to functional data on channel activation, and enhance our ability to construct models for understanding drug action .

properties

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCGEWZGVLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404857
Record name Sulforhodamine methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulforhodamine methanethiosulfonate

CAS RN

386229-71-6
Record name Sulforhodamine methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MTS-rhodamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
LE Browne, V Compan, L Bragg… - Journal of …, 2013 - Soc Neuroscience
… Furthermore, larger cysteine-reactive methanethiosulfonates [sulforhodamine-methanethiosulfonate and 2-((biotinoyl)amino)ethyl methanethiosulfonate] reduced both ATP-evoked …
Number of citations: 166 0-www-jneurosci-org.brum.beds.ac.uk
Q Wang, JW Lynch - The international journal of biochemistry & cell biology, 2012 - Elsevier
Glycine receptor chloride channels are Cys-loop receptor proteins that isomerize between a low affinity closed state and a high affinity ion-conducting state. There is currently much …
MT Gustavsson, PV Persson, T Iversen… - …, 2005 - ACS Publications
… surfaces was performed by use of sulforhodamine methanethiosulfonate (MTSR). MTSR reacts … on cellulose filter paper surfaces by sulforhodamine methanethiosulfonate (MTSR). (A) …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
Q Shan, L Han, JW Lynch - Journal of Biological Chemistry, 2012 - ASBMB
… label the introduced cysteine residues (sulforhodamine methanethiosulfonate, Q219C; MTS-… , the oocytes were labeled with 10 μm sulforhodamine methanethiosulfonate for 25 s, MTS-…
Number of citations: 8 www.jbc.org
Q Wang, SA Pless, JW Lynch - Journal of Biological Chemistry, 2010 - ASBMB
Cys-loop receptor ligand binding sites are located at subunit interfaces where they are lined by loops A–C from one subunit and loops D–F from the adjacent subunit. Agonist binding …
Number of citations: 17 www.jbc.org
C Oswald, HK Tam, KM Pos - Nature communications, 2016 - nature.com
… Moreover, fusidic acid and dicloxacillin could effectively protect the single cysteine AcrB variant C338 against cross-linking with sulforhodamine methanethiosulfonate (MTS-rhodamine) …
Number of citations: 59 0-www-nature-com.brum.beds.ac.uk
SA Pless, MI Dibas, HA Lester, JW Lynch - Journal of Biological Chemistry, 2007 - ASBMB
Models describing the structural changes mediating Cys loop receptor activation generally give little attention to the possibility that different agonists may promote activation via distinct …
Number of citations: 78 www.jbc.org
SA Pless, JW Lynch - Journal of Biological Chemistry, 2009 - ASBMB
Understanding the activation mechanism of Cys loop ion channel receptors is key to understanding their physiological and pharmacological properties under normal and pathological …
Number of citations: 69 www.jbc.org
H Brumer, Q Zhou, MJ Baumann… - Journal of the …, 2004 - ACS Publications
… Filter disks containing adsorbed XG-SH were incubated with 1 mL of 100 μM sulforhodamine methanethiosulfonate (MTS-rhodamine, catalog no. S699150, Toronto Research …
Number of citations: 153 0-pubs-acs-org.brum.beds.ac.uk
DS Dahan, MI Dibas, EJ Petersson… - Proceedings of the …, 2004 - National Acad Sciences
… The fluorescent dye sulforhodamine methanethiosulfonate (MTSR) and the blocking reagent Na (2-sulfonatoethyl) methanethiosulfonate were purchased from Toronto Research …
Number of citations: 99 www.pnas.org

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